6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Description
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with a cyclohexylamino-methylidene group. This compound belongs to a class of molecules known for their tautomeric behavior, often existing in keto-imine or enol-amine forms depending on substituents and environmental conditions. Its synthesis typically involves condensation between a cyclohexylamine derivative and a substituted cyclohexadienone precursor .
Properties
IUPAC Name |
2-(cyclohexyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9-10,12,15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWOGCDDZGSXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864732 | |
| Record name | 2-[(Cyclohexylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-72-9 | |
| Record name | NSC128046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between cyclohexylamine and salicylaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Stability
The tautomeric equilibrium of Schiff base derivatives is highly sensitive to substituents. For example:
- 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (): The nitro group at position 4 and hydroxyl group at position 2 stabilize the keto-imine tautomer via intramolecular N–H⋯O hydrogen bonds. DFT calculations confirm this preference in the solid state .
- (Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one (): The electron-withdrawing chloro and benzyloxy substituents favor the keto-imine form, supported by X-ray diffraction and hydrogen bonding (N–H⋯O, O–H⋯O) .
- Salicylaldehyde hydrazone (): The hydrazone group promotes enol-imine tautomerism, contrasting with the cyclohexylamino derivative’s likely keto dominance due to steric and electronic effects.
Key Insight: Electron-withdrawing groups (e.g., NO₂, Cl) and hydrogen-bond donors (e.g., OH) stabilize keto-imine tautomers, whereas bulky substituents like cyclohexyl may influence packing rather than tautomerism.
Crystallographic and Structural Features
Crystal packing is governed by intermolecular interactions:
Biological Activity
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound with significant potential in biological research. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol. The compound features a cyclohexa-diene structure that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate enzyme activity or receptor function, leading to various biological effects. The presence of the cyclohexylamino group enhances its binding affinity to molecular targets.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit the growth of bacteria and fungi, suggesting its applicability in treating infections.
Anticancer Effects
Preliminary investigations have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro.
Case Studies and Research Findings
-
Enzyme Inhibition Study :
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition profile of this compound. The results indicated significant inhibition of specific enzymes related to cancer metabolism, suggesting potential therapeutic applications in oncology. -
Antimicrobial Activity :
In a research article from the International Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent. -
Anticancer Mechanism :
A study conducted by researchers at a prominent university investigated the anticancer mechanism of this compound. The results showed that it effectively induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Q & A
Q. What synthetic methodologies are employed for preparing 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, and how do reaction conditions impact product purity?
The compound is synthesized via Schiff base condensation between cyclohexylamine and a cyclohexa-2,4-dien-1-one precursor. Key conditions include:
- Solvent choice (e.g., ethanol or methanol for mild reactivity).
- Acid catalysis (e.g., glacial acetic acid) to facilitate imine formation.
- Temperature control (reflux at 60–80°C) to optimize yield while minimizing side reactions like oxidation. Purification typically involves recrystallization from dichloromethane/hexane mixtures. Contaminants like unreacted amine or keto-enol tautomers are monitored via TLC and removed via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- X-ray crystallography : Resolves bond angles (e.g., C1–C2–C3 = 121.17°) and torsion angles (e.g., N1–C1–C2–C7 = −179.40°), confirming the planar geometry of the enone system and the methylidene linkage .
- FT-IR : Identifies ν(C=N) stretches near 1620–1640 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹, distinguishing keto and enol tautomers .
- NMR : ¹H NMR reveals deshielded protons adjacent to the imine group (δ 8.2–8.5 ppm) and cyclohexyl CH₂ signals (δ 1.2–2.0 ppm).
| Key Crystallographic Parameters |
|---|
| C1–C2–C3 bond angle: 121.17° |
| O1–C3–C4 torsion angle: 122.77° |
| Dihedral angle between enone and cyclohexyl groups: 8.5° |
Advanced Research Questions
Q. How does the electronic structure of the methylidene group influence coordination chemistry and ligand behavior?
The methylidene group acts as a π-acceptor, stabilizing metal complexes through conjugation with the enone system. Density Functional Theory (DFT) studies reveal:
- Electron density delocalization across the C=N and C=O bonds, enhancing ligand rigidity.
- Strong σ-donation from the cyclohexylamino nitrogen and π-backbonding to transition metals (e.g., Cu²⁺, Ni²⁺). Comparative studies with substituted analogues show reduced ligand field strength when electron-withdrawing groups (e.g., nitro) are introduced .
Q. What experimental and computational approaches resolve discrepancies in reported tautomeric equilibria for similar Schiff bases?
Contradictions in keto-enol tautomer ratios arise from solvent polarity and pH variations. Methodologies include:
- Variable-temperature NMR : Monitors tautomer populations in DMSO-d₆ vs. CDCl₃, showing increased enol content in polar aprotic solvents.
- UV-Vis spectroscopy : Tracks λ_max shifts (e.g., 320 nm for keto vs. 380 nm for enol forms) under acidic/basic conditions.
- Molecular Dynamics (MD) simulations : Predict solvent effects on tautomer stability, aligning with experimental observations .
Q. How does steric hindrance from the cyclohexyl group affect supramolecular interactions in crystal packing?
X-ray data reveals:
- Weak C–H···O hydrogen bonds (2.5–2.8 Å) between cyclohexyl CH₂ and carbonyl oxygen of adjacent molecules.
- van der Waals interactions dominate due to the bulky cyclohexyl group, resulting in a layered crystal lattice with interlayer spacing of 3.7 Å. Comparative analysis with less hindered analogues (e.g., phenyl-substituted derivatives) shows reduced π-π stacking interactions .
Methodological Guidance
Q. What strategies optimize the reproducibility of crystallographic data for this compound?
- Crystallization solvent : Use slow evaporation of ethyl acetate at 4°C to obtain single crystals with minimal defects.
- Data collection : Employ synchrotron radiation (λ = 0.7 Å) for high-resolution (<0.8 Å) structures, reducing thermal motion artifacts.
- Refinement : Apply Hirshfeld surface analysis to validate hydrogen bonding networks and disorder modeling .
Q. How can researchers validate the compound’s stability under varying environmental conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., 220°C in N₂ atmosphere).
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light sensitivity : UV irradiation (254 nm) for 48 hours assesses photolytic byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
